2,5-Dihydroxybenzaldehyde
2,5-Dihydroxybenzaldehyde
2,5-dihydroxybenzaldehyde is a dihydroxybenzaldehyde carrying hydroxy groups at positions 2 and 5. It has a role as a Penicillium metabolite, a mouse metabolite and a human metabolite.
Gentisate aldehyde belongs to the class of organic compounds known as hydroxybenzaldehydes. These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group. Gentisate aldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa).
Gentisate aldehyde belongs to the class of organic compounds known as hydroxybenzaldehydes. These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group. Gentisate aldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
1194-98-5
VCID:
VC0135720
InChI:
InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H
SMILES:
C1=CC(=C(C=C1O)C=O)O
Molecular Formula:
C7H6O3
Molecular Weight:
138.12 g/mol
2,5-Dihydroxybenzaldehyde
CAS No.: 1194-98-5
Reference Standards
VCID: VC0135720
Molecular Formula: C7H6O3
Molecular Weight: 138.12 g/mol
CAS No. | 1194-98-5 |
---|---|
Product Name | 2,5-Dihydroxybenzaldehyde |
Molecular Formula | C7H6O3 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | 2,5-dihydroxybenzaldehyde |
Standard InChI | InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H |
Standard InChIKey | CLFRCXCBWIQVRN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)C=O)O |
Canonical SMILES | C1=CC(=C(C=C1O)C=O)O |
Appearance | Powder |
Physical Description | Solid |
Description | 2,5-dihydroxybenzaldehyde is a dihydroxybenzaldehyde carrying hydroxy groups at positions 2 and 5. It has a role as a Penicillium metabolite, a mouse metabolite and a human metabolite. Gentisate aldehyde belongs to the class of organic compounds known as hydroxybenzaldehydes. These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group. Gentisate aldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). |
Solubility | 0.10 M |
Synonyms | 5-Hydroxysalicylaldehyde; Gentisaldehyde; Formylhydroquinone; NSC 72387; |
PubChem Compound | 70949 |
Last Modified | Nov 11 2021 |
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